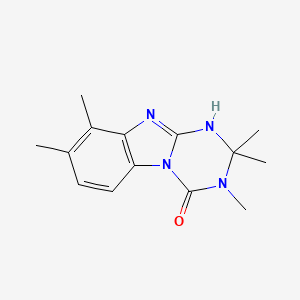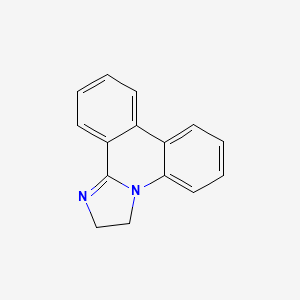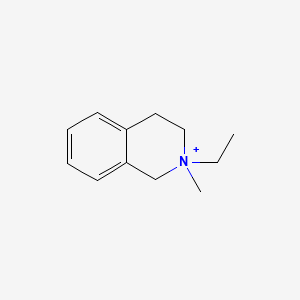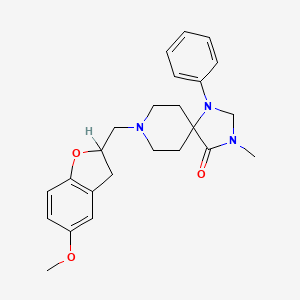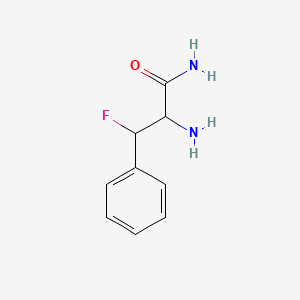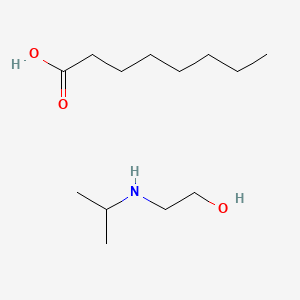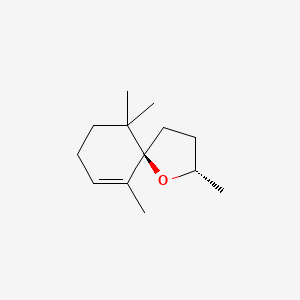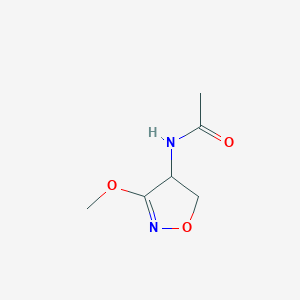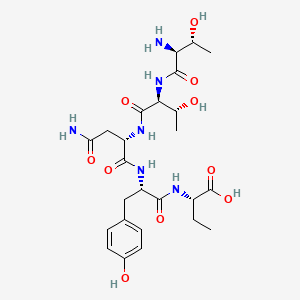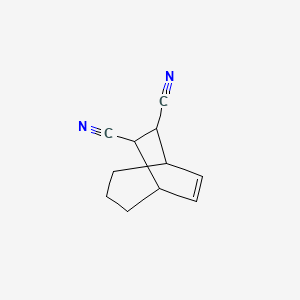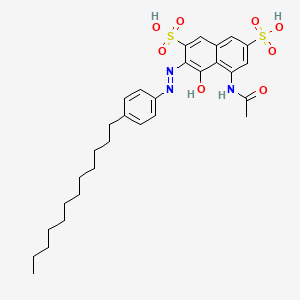
2-Bromo-2-methyl-1-(4'-nitrobiphenyl-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-one is an organic compound that belongs to the class of haloketones. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitrobiphenyl moiety attached to a propanone backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-one typically involves the bromination of 2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Substitution: Formation of 2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-ol.
Reduction: Formation of 2-bromo-2-methyl-1-(4’-aminobiphenyl-4-yl)propan-1-one.
Oxidation: Formation of 2-bromo-2-methyl-1-(4’-nitrobiphenyl-4-yl)propanoic acid.
Applications De Recherche Scientifique
2-Bromo-2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitro group can participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4’-methylpropiophenone: Similar structure but with a methyl group instead of a nitro group.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a nitro group.
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one: Features an isobutoxy group instead of a nitro group.
Uniqueness
2-Bromo-2-methyl-1-(4’-nitrobiphenyl-4-yl)propan-1-one is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and biological activity
Propriétés
Numéro CAS |
6626-67-1 |
|---|---|
Formule moléculaire |
C16H14BrNO3 |
Poids moléculaire |
348.19 g/mol |
Nom IUPAC |
2-bromo-2-methyl-1-[4-(4-nitrophenyl)phenyl]propan-1-one |
InChI |
InChI=1S/C16H14BrNO3/c1-16(2,17)15(19)13-5-3-11(4-6-13)12-7-9-14(10-8-12)18(20)21/h3-10H,1-2H3 |
Clé InChI |
NJUCDLYCUJWUOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


